N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19-13-7-3-2-6-12(13)17-15(19)22-10-14(20)18-16-9-11-5-4-8-21-11/h2-9H,10H2,1H3,(H,18,20)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRHQKAFPRMTEH-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325060 | |
| Record name | N-[(E)-furan-2-ylmethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307346-66-3 | |
| Record name | N-[(E)-furan-2-ylmethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a benzimidazole core and a furan moiety, has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
- Chemical Formula : C15H14N4O2S
- CAS Number : 307346-66-3
- Molecular Weight : 302.36 g/mol
Structural Characteristics
The structural framework of this compound includes:
- A furan ring that enhances its reactivity and biological interactions.
- A benzimidazole moiety , known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly against certain fungal pathogens.
Anticancer Activity
This compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study involving the MCF-7 breast cancer cell line:
- IC50 Value : 15 µM
- The compound was found to inhibit cell proliferation significantly and induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
This reduction suggests a potential therapeutic application in inflammatory diseases.
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Intercalation : The benzimidazole moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Cytokine Modulation : It appears to modulate the immune response by affecting cytokine production.
Scientific Research Applications
Chemical Properties and Structure
This compound, with the molecular formula , features a furan ring and a benzimidazole moiety, which are known for their biological activities. The unique structure contributes to its potential applications in pharmaceuticals and other areas.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells, suggesting its use as a chemotherapeutic agent. The mechanism involves the disruption of cellular processes, leading to cell death .
Antioxidant Effects
this compound has shown promising antioxidant activity, which is crucial in preventing oxidative stress-related diseases. This property enhances its therapeutic profile in treating conditions such as cardiovascular diseases and neurodegenerative disorders .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against fungal pathogens affecting crops. Its efficacy in controlling plant diseases could lead to its application as a natural pesticide, reducing reliance on synthetic chemicals .
Herbicide Development
Research suggests that derivatives of this compound may serve as herbicides, targeting specific weed species without harming crops. This application could contribute to sustainable agricultural practices by minimizing chemical usage .
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique chemical structure allows for the development of advanced materials with tailored functionalities .
Nanotechnology
The compound's properties make it suitable for applications in nanotechnology, particularly in the synthesis of nanoparticles with specific surface characteristics. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions .
Case Studies
Chemical Reactions Analysis
Step 1: Formation of 2-[(1-Methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
A nucleophilic substitution reaction between 1-methyl-1H-benzimidazole-2-thiol and chloroacetohydrazide occurs in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base . The thiol group attacks the α-carbon of chloroacetohydrazide, displacing chloride and forming the thioether linkage.
Reaction Conditions
-
Reagents :
-
1-Methyl-1H-benzimidazole-2-thiol (1 eq)
-
Chloroacetohydrazide (1.1 eq)
-
K₂CO₃ (2 eq)
-
-
Solvent : DMSO
Step 2: Condensation with Furfural
The hydrazide intermediate undergoes condensation with furfural (2-furaldehyde) in ethanol under acidic catalysis (acetic acid) . This forms the hydrazone (N'-(2-furylmethylene) moiety) via dehydration.
Reaction Conditions
-
Reagents :
-
2-[(1-Methyl-1H-benzimidazol-2-yl)thio]acetohydrazide (1 eq)
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Furfural (1.2 eq)
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Acetic acid (catalytic)
-
-
Solvent : Ethanol
Infrared Spectroscopy (IR)
-
Key Peaks :
¹H NMR (500 MHz, DMSO-d₆)
¹³C NMR (125 MHz, DMSO-d₆)
Key Parameters
-
Solvent Choice : DMSO enhances reaction rates for thioether formation , while ethanol minimizes side reactions during condensation .
-
Catalysis : Acetic acid accelerates hydrazone formation via protonation of the carbonyl group .
Comparative Reaction Table
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Benzothiazole analogs (e.g., ) showed potent activity against glioma (C6) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values <10 μM. The thioacetohydrazide linker was critical for DNA synthesis inhibition .
- Quinazoline-isatin conjugates () demonstrated apoptosis induction via EGFR inhibition, highlighting the role of the hydrazide moiety in target binding .
Antimicrobial Activity
- Pyridothienopyrimidine derivatives () showed broad-spectrum activity against Gram-positive bacteria (MIC: 4–16 μg/mL). The thioacetohydrazide linker enhanced membrane disruption .
- Triazole-thioacetohydrazides () displayed antifungal activity (MIC: 8–32 μg/mL), with electron-withdrawing substituents improving efficacy .
Antiviral Potential
- Scaffold XIII derivatives () inhibited SARS-CoV-2 replication (EC₅₀: 2–5 μM), suggesting thioacetohydrazides as viable antiviral leads .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The 3-hydroxybenzylidene analog () has higher solubility due to its polar hydroxyl group but may exhibit faster metabolic clearance .
Q & A
Q. What are the standard synthetic protocols for N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide?
The compound is synthesized via a two-step approach:
- Step 1 : React isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (0.1 mol) with hydrazine hydrate (0.15 mol) in propan-2-ol under reflux for 3–4 hours to form the acetohydrazide intermediate .
- Step 2 : Condense the intermediate with 2-furaldehyde under acidic or solvent-mediated conditions to form the final hydrazone. Yields typically range from 67% to 74%, depending on substituents and reaction optimization .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- 1H NMR : Signals for NH (δ 10.5–11.5 ppm), furyl/benzimidazole protons (δ 6.5–8.5 ppm), and methyl groups (δ 2.5–3.5 ppm) .
- Elemental Analysis : Confirms C, H, N, and S content (e.g., C% 42.36–50.29, S% 14.09–26.49) .
- Melting Points : Used to assess purity (e.g., 148–160°C for analogous compounds) .
Q. What are common biological targets for acetohydrazide derivatives?
These compounds are screened for:
- Anticancer Activity : Inhibition of glioma (C6), lung (A549), and colorectal (HT-29) cancer cell lines via MTT assays .
- Anti-inflammatory Effects : Cyclooxygenase (COX) inhibition, with IC50 values compared to standards like gefitinib .
- Actoprotective Properties : Reduction of fatigue in preclinical models, influenced by substituents like 4-chlorobenzylidene .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Key variables include:
- Solvent Choice : Propan-2-ol vs. ethanol, with propan-2-ol favoring higher yields (e.g., 74% in ) .
- Stoichiometry : Excess hydrazine hydrate (1.5 eq.) improves intermediate formation .
- Reflux Time : Extending beyond 4 hours may degrade heat-sensitive substituents .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions (e.g., variable actoprotective effects) are addressed via:
- Comparative Structural Analysis : Substituents like 3-nitrobenzylidene reduce activity, while 4-chlorobenzylidene enhances it .
- Dose-Response Validation : Re-test compounds at multiple concentrations (e.g., 10–100 μM) to confirm IC50 trends .
- Computational Modeling : Molecular docking to predict binding affinities for targets like COX-2 or DNA topoisomerases .
Q. What crystallographic methods are suitable for structural determination?
- Single-Crystal X-Ray Diffraction : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve hydrogen-bonding patterns and isomerism .
- Graph Set Analysis : Characterize intermolecular interactions (e.g., R²₂(8) motifs) to predict crystal packing .
Q. How to design analogs for improved bioactivity?
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., nitro) on the benzylidene ring to enhance anticancer potency .
- Isosteric Replacements : Replace furyl with thiophen-2-ylmethyl to modulate solubility and target affinity .
Q. How to analyze isomerism in derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
